molecular formula C36H20N2O8 B11549991 bis[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl] terephthalate

bis[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl] terephthalate

Cat. No.: B11549991
M. Wt: 608.6 g/mol
InChI Key: JRAUOQFIFCQJTD-UHFFFAOYSA-N
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Description

Bis[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl] terephthalate: is an organic compound that belongs to the class of benzoxazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl] terephthalate typically involves the reaction of terephthalic acid with 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenol. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final esterification. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl] terephthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazinone derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of bis[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl] terephthalate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,2′-(m-Phenylene)bis[4H-3,1-benzoxazin-4-one]
  • 2,2′-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one)

Comparison: Compared to similar compounds, bis[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl] terephthalate exhibits unique properties due to the presence of the terephthalate moiety. This structural feature enhances its stability and reactivity, making it suitable for a wider range of applications .

Properties

Molecular Formula

C36H20N2O8

Molecular Weight

608.6 g/mol

IUPAC Name

bis[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl] benzene-1,4-dicarboxylate

InChI

InChI=1S/C36H20N2O8/c39-33(43-25-17-13-21(14-18-25)31-37-29-7-3-1-5-27(29)35(41)45-31)23-9-11-24(12-10-23)34(40)44-26-19-15-22(16-20-26)32-38-30-8-4-2-6-28(30)36(42)46-32/h1-20H

InChI Key

JRAUOQFIFCQJTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)C(=O)OC5=CC=C(C=C5)C6=NC7=CC=CC=C7C(=O)O6

Origin of Product

United States

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